molecular formula C9H16N2O2 B1526810 3-Amino-1-(oxan-4-yl)pyrrolidin-2-one CAS No. 1248693-80-2

3-Amino-1-(oxan-4-yl)pyrrolidin-2-one

Cat. No.: B1526810
CAS No.: 1248693-80-2
M. Wt: 184.24 g/mol
InChI Key: NEOJSDBUEKEKFQ-UHFFFAOYSA-N
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Description

3-Amino-1-(oxan-4-yl)pyrrolidin-2-one is a versatile organic compound with a pyrrolidinone core structure and an oxan-4-yl group attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(oxan-4-yl)pyrrolidin-2-one typically involves the cyclization of amino acids or their derivatives. One common method is the cyclization of 4-hydroxy-L-proline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, followed by intramolecular cyclization to form the pyrrolidinone ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(oxan-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

3-Amino-1-(oxan-4-yl)pyrrolidin-2-one has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-1-(oxan-4-yl)pyrrolidin-2-one exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic processes.

  • Receptors: It can bind to receptors, triggering signal transduction pathways that result in physiological responses.

Comparison with Similar Compounds

  • 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one

  • 3-Amino-3-(oxan-4-yl)propanoic acid

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Properties

IUPAC Name

3-amino-1-(oxan-4-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c10-8-1-4-11(9(8)12)7-2-5-13-6-3-7/h7-8H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOJSDBUEKEKFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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